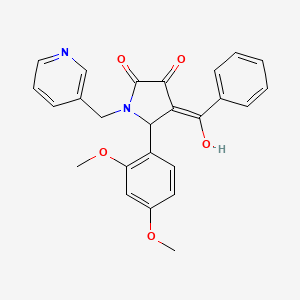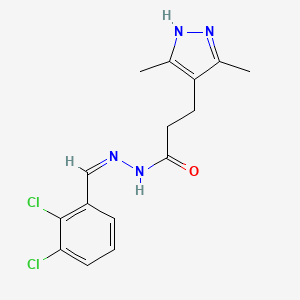![molecular formula C13H15N5O B3904225 5-ethyl-4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3904225.png)
5-ethyl-4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
5-ethyl-4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 5, a methyl group at position 4, and a pyridin-3-ylmethylideneamino group at the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Pyridin-3-ylmethylideneamino Group: This group can be introduced through a condensation reaction between the pyrazole derivative and pyridine-3-carbaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the pyridin-3-ylmethylideneamino group, converting it to a pyridin-3-ylmethylamine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of pyridin-3-ylmethylamine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-ethyl-4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets can lead to the development of new drugs for the treatment of various diseases.
Industry
In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-ethyl-4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways and targets involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-5-phenyl-1H-pyrazole-3-carboxamide: Similar structure but with a phenyl group instead of a pyridin-3-ylmethylideneamino group.
5-ethyl-4-methyl-1H-pyrazole-3-carboxamide: Similar structure but without the pyridin-3-ylmethylideneamino group.
5-ethyl-4-methyl-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide: Similar structure but with a benzylideneamino group instead of a pyridin-3-ylmethylideneamino group.
Uniqueness
The uniqueness of 5-ethyl-4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide lies in its specific substitution pattern and the presence of the pyridin-3-ylmethylideneamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-ethyl-4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-3-11-9(2)12(17-16-11)13(19)18-15-8-10-5-4-6-14-7-10/h4-8H,3H2,1-2H3,(H,16,17)(H,18,19)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOPPMWAPHTFBB-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)NN=CC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NN1)C(=O)N/N=C/C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3904143.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B3904146.png)
![(4E)-1-(3-chlorophenyl)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3904154.png)
![N-[3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]-4-nitrobenzamide](/img/structure/B3904173.png)
![2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B3904180.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B3904191.png)

![N-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B3904195.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B3904202.png)
![3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE](/img/structure/B3904215.png)
![2-[2-(4-methoxyphenyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B3904235.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3904238.png)
![(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3904239.png)
